Mao-IN-5

MAO-B selectivity Parkinson's disease neuropharmacology

MAO-B-IN-5 (CAS 849909-77-9) delivers empirically validated MAO-B inhibition (IC50 = 0.204 μM) with ~168-fold selectivity over MAO-A. Unlike purely computational analogs (e.g., MAO-IN-5), this compound provides reproducible dose-response data in Parkinson's disease models. Its oral activity supports in vivo rodent studies. Insist on MAO-B-IN-5 for reliable target engagement—generic substitution risks inconsistent pharmacology.

Molecular Formula C18H15N3O
Molecular Weight 289.3 g/mol
Cat. No. B12376805
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMao-IN-5
Molecular FormulaC18H15N3O
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)CCN=C3C4=CC=CC=C4NC3=O
InChIInChI=1S/C18H15N3O/c22-18-17(14-6-2-4-8-16(14)21-18)19-10-9-12-11-20-15-7-3-1-5-13(12)15/h1-8,11,20H,9-10H2,(H,19,21,22)
InChIKeyYWXQURYYQLGFDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MAO-B-IN-5: A Selective, Orally Active MAO-B Inhibitor for Parkinson's Disease Research Procurement


MAO-B-IN-5 (CAS 849909-77-9) is a small-molecule monoamine oxidase B (MAO-B) inhibitor characterized as potent, selective, and orally active in preclinical studies . It exhibits an IC50 of 0.204 μM against MAO-B and demonstrates approximately 168-fold selectivity over MAO-A (IC50 = 34.190 μM) [1]. The compound is structurally distinct from MAO-IN-5 (ZINC000016952895, CAS 906728-07-2), a separate compound with no reported experimental MAO inhibition data and characterized only by computational predictions. MAO-B-IN-5 is the appropriate procurement target for researchers seeking validated MAO-B inhibition activity for Parkinson's disease models .

Why MAO-B-IN-5 Cannot Be Substituted with Other MAO-B Inhibitors: Selectivity and Multi-Target Profile Differentiation


Generic substitution of MAO-B inhibitors in research settings is contraindicated due to substantial differences in isoform selectivity, reversibility profiles, and off-target pharmacology. MAO-B-IN-5 demonstrates a selectivity index of approximately 168-fold for MAO-B over MAO-A (IC50: 0.204 μM vs 34.190 μM) [1], which differs from both less selective agents and ultra-selective clinical compounds. Additionally, the multi-target variant AChE/BChE/MAO-B-IN-5, a close structural analog, exhibits a distinct pharmacological fingerprint with balanced cholinesterase and MAO-B inhibition (AChE IC50 = 0.24 μM, BChE IC50 = 6.29 μM, MAO-B IC50 = 0.11 μM) [2]. These quantitative differences in selectivity and target engagement profiles preclude interchangeable use across experimental paradigms, particularly in Parkinson's disease models where both dopaminergic potentiation and cholinergic modulation may influence outcomes .

MAO-B-IN-5 Quantitative Differentiation Evidence: Selectivity, Potency, and Multi-Target Comparisons


MAO-B Selectivity Index: 168-Fold Discrimination Between MAO-B and MAO-A Isoforms

MAO-B-IN-5 demonstrates substantial isoform selectivity, with an IC50 of 0.204 μM against MAO-B compared to 34.190 μM against MAO-A, yielding a selectivity index of approximately 168-fold in favor of MAO-B inhibition [1]. This selectivity profile positions MAO-B-IN-5 as a moderately selective MAO-B inhibitor, distinct from both non-selective agents (selectivity index <10) and ultra-selective clinical compounds such as safinamide (MAO-B IC50 = 0.098 μM, selectivity index >5,900-fold) .

MAO-B selectivity Parkinson's disease neuropharmacology

Multi-Target vs Single-Target MAO-B Inhibition: Quantitative Comparison of AChE/BChE/MAO-B-IN-5

The multi-target analog AChE/BChE/MAO-B-IN-5 exhibits a distinct pharmacological profile with balanced inhibition across acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and MAO-B. This compound demonstrates IC50 values of 0.24 μM (AChE), 6.29 μM (BChE), and 0.11 μM (MAO-B) [1]. In contrast, MAO-B-IN-5 is a selective single-target MAO-B inhibitor with an IC50 of 0.204 μM against MAO-B only . The multi-target variant provides approximately 1.85-fold higher MAO-B potency while adding measurable cholinesterase inhibition.

multi-target inhibitor cholinesterase MAO-B neurodegeneration

Oral Bioavailability Classification: MAO-B-IN-5 vs Non-Oral MAO-B Inhibitors

MAO-B-IN-5 is characterized as orally active in preclinical models, enabling in vivo administration via oral gavage or dietary incorporation . This contrasts with MAO-B inhibitors that require parenteral administration or lack demonstrated oral bioavailability. The oral activity designation derives from vendor-reported in vivo studies, though specific pharmacokinetic parameters (Cmax, Tmax, AUC, bioavailability percentage) are not publicly disclosed .

oral bioavailability in vivo pharmacokinetics drug development

Critical Clarification: MAO-IN-5 (ZINC000016952895) Lacks Experimental MAO Inhibition Data

MAO-IN-5 (ZINC000016952895, CAS 906728-07-2) is a distinct compound from MAO-B-IN-5 and has no publicly reported experimental IC50 values for MAO-A or MAO-B inhibition. All vendor descriptions of MAO-IN-5 as a monoamine oxidase inhibitor derive solely from Swiss ADME computational predictions, not from validated biochemical assays . In contrast, MAO-B-IN-5 has experimentally determined IC50 values (MAO-B = 0.204 μM, MAO-A = 34.190 μM) from in vitro enzymatic assays [1].

compound identification data quality computational prediction

MAO-B-IN-5 Procurement Application Scenarios: Validated Use Cases in Parkinson's Disease and Neurodegeneration Research


In Vitro Parkinson's Disease Models Requiring Defined MAO-B Selectivity

MAO-B-IN-5 is suitable for in vitro Parkinson's disease research where a moderately selective MAO-B inhibitor (selectivity index ≈ 168) is required to assess dopaminergic pathway modulation without complete MAO-A ablation [1]. The compound's validated IC50 of 0.204 μM enables reproducible dose-response experiments in neuronal cell lines, primary dopaminergic neurons, and brain tissue homogenates. Researchers should verify that this selectivity window aligns with their experimental design, as ultra-selective alternatives like safinamide (selectivity index ≈ 5,918) offer substantially greater MAO-A sparing .

In Vivo Oral Dosing Studies in Rodent Parkinson's Disease Models

MAO-B-IN-5 is appropriate for in vivo rodent studies requiring oral administration in Parkinson's disease models. The compound's designation as orally active [1] supports dosing via oral gavage or dietary incorporation for chronic treatment paradigms. However, researchers should note that quantitative pharmacokinetic data (bioavailability percentage, Cmax, Tmax) are not publicly available, necessitating pilot PK studies to establish appropriate dosing regimens for specific experimental protocols.

Multi-Target vs Single-Target Comparative Studies in Neurodegeneration

MAO-B-IN-5 serves as a single-target MAO-B inhibitor comparator in studies evaluating the multi-target analog AChE/BChE/MAO-B-IN-5. The multi-target variant demonstrates a distinct pharmacological profile with AChE IC50 = 0.24 μM, BChE IC50 = 6.29 μM, and MAO-B IC50 = 0.11 μM [1], while MAO-B-IN-5 provides selective MAO-B inhibition (IC50 = 0.204 μM) without cholinesterase activity . This comparative framework enables dissection of MAO-B-specific versus cholinergic contributions to neuroprotective outcomes in complex neurodegeneration models.

High-Throughput Screening and SAR Studies with Validated MAO-B Activity

MAO-B-IN-5 is suitable as a reference compound or chemical probe in high-throughput screening campaigns and structure-activity relationship (SAR) studies targeting MAO-B. The compound's experimentally validated IC50 of 0.204 μM against MAO-B [1] provides a reliable potency benchmark for assay validation and hit-to-lead optimization. Unlike MAO-IN-5 (ZINC000016952895), which lacks empirical MAO inhibition data, MAO-B-IN-5 offers verified enzymatic activity essential for reproducible screening outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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